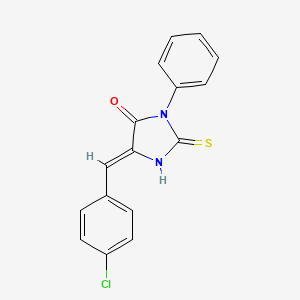

5-((4-氯苯基)亚甲基)-3-苯基-2-硫代-4-咪唑烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-((4-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone" is a derivative of thiazolidinone and imidazolidinone, which are heterocyclic compounds with potential biological activities. The structure of this compound includes a 4-chlorophenyl group, a phenyl group, and a thioxo-imidazolidinone moiety. The presence of the chlorine atom and the imidazolidinone ring suggests that this compound could exhibit interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

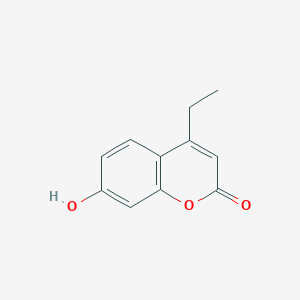

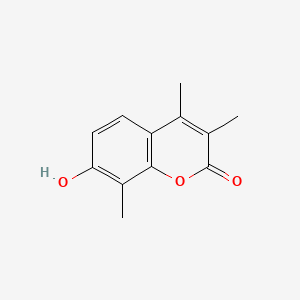

The synthesis of related 5-arylmethylene-3-phenyl-4-thioxo-2-thiazolidinone derivatives has been achieved through the condensation of ω-(4-formylphenoxy)acetophenone derivatives with 3-phenyl-4-thioxo-2-thiazolidinone, yielding good results . Additionally, 2-thio 3 alkyl 5 phenylmethylidene 4 imidazolidinones have been synthesized using a tandem aza Wittig reaction involving vinyliminophosphorane, carbon disulfide, and aliphatic primary amines . These methods provide a foundation for the synthesis of the compound , suggesting that similar condensation or cyclization strategies could be employed.

Molecular Structure Analysis

The molecular structure of a similar compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, has been determined by single-crystal X-ray diffraction . The crystal structure revealed that all three rings are planar, and the imidazole ring is almost perpendicular to the phenyl ring. This information can be extrapolated to suggest that the compound of interest may also exhibit a planar structure with certain rings being perpendicular to each other, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

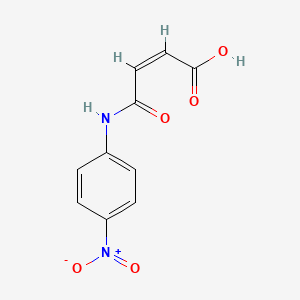

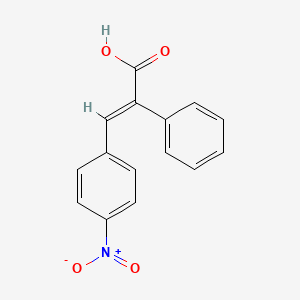

The reactivity of the synthesized 5-arylmethylene-3-phenyl-4-thioxo-2-thiazolidinone derivatives has been explored through cycloaddition reactions with N-arylmaleimides, ethyl acrylate, and ω-nitrostyrene . These reactions proceed with complete site- and regioselectivity under thermal conditions to yield new fused thiopyrano[2,3-d]thiazole derivatives. This suggests that the compound "5-((4-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone" could also participate in similar cycloaddition reactions, potentially leading to a variety of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by spectroscopic methods such as IR, 1H NMR, and MS, as well as elemental analysis . The crystal structure analysis of related compounds provides insights into intermolecular interactions such as hydrogen bonding and π-π interactions, which can significantly affect the physical properties like solubility and melting point . The presence of a chlorine atom in the compound could also influence its physical properties, making it more polar and potentially more reactive in certain chemical environments.

科学研究应用

抗菌和抗真菌活性

5-((4-氯苯基)亚甲基)-3-苯基-2-硫代-4-咪唑烷酮衍生物的一个重要应用是在抗菌和抗真菌活性领域。研究表明,这些化合物,特别是那些具有各种卤代和烷基化芳香取代基的化合物,在这个领域表现出相当大的功效。例如,一项研究发现,某些衍生物对细菌和真菌都表现出显着的活性,突出了它们作为抗菌剂的潜力 (Ammar 等人,2016)。另一项研究证实了类似化合物的抗菌特性,特别指出了它们对大肠杆菌和金黄色葡萄球菌的有效性 (B'Bhatt & Sharma,2017)。

抗癌特性

研究还探索了 5-((4-氯苯基)亚甲基)-3-苯基-2-硫代-4-咪唑烷酮衍生物的抗癌潜力。已发现某些衍生物在人类白血病细胞系中表现出抗增殖活性,这表明癌症治疗的前景广阔。这些化合物的有效性似乎受到供电子基团的存在的影响,一些特定的衍生物表现出有效的抗癌活性 (Chandrappa 等人,2009)。

抗炎活性

这些化合物另一个应用领域是抗炎治疗。由取代的硫代咪唑烷酮合成各种亚苄基咪唑烷和噻唑烷衍生物已显示出抗炎活性的潜力。这表明这些化合物可以被开发成有效的抗炎药 (Santos 等人,2005)。

螺环杂环化合物的合成

这些化合物还在螺环杂环化合物的合成中发挥作用,螺环杂环化合物在药物化学中具有各种应用。这些化合物的反应性使得能够创建结构多样且具有潜在药理活性的分子 (Ghany,1997)。

晶体学研究

此外,5-苯基-2-硫代-4-咪唑烷酮(一种相关化合物)已对其晶体结构进行了研究,这对于理解这些化合物的物理和化学性质非常有价值。此类研究有助于设计和合成具有所需性质的新衍生物 (Ogawa 等人,2007)。

安全和危害

未来方向

属性

IUPAC Name |

(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)/b14-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTLJNZISPOILH-UVTDQMKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone | |

CAS RN |

15985-17-8 |

Source

|

| Record name | 4-Imidazolidinone, 5-((4-chlorophenyl)methylene)-3-phenyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。